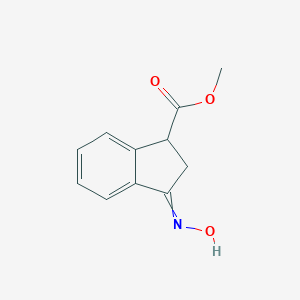

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate involves processes such as C-H activation, nitroalkylation, intramolecular cyclization, and the use of catalytic systems like copper-promoted coupling. For instance, efficient syntheses of 3-hydroxyimino-1-isoindolinones, which share a similar hydroxyimino group, have been achieved through copper-promoted coupling of benzamides with nitroalkanes, highlighting the role of metal-catalyzed reactions in synthesizing complex organic molecules (Yu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds akin to methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate is often determined through techniques such as X-ray crystallography. For example, studies on related molecules have elucidated crystal structures, showcasing the importance of hydrogen bonding and molecular interactions in defining the structure of organic compounds (Arshad et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate derivatives often include reactions with various reagents to produce a range of products, indicating the compound's reactivity and potential for functionalization. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate under specific conditions have yielded valuable chemical intermediates, demonstrating the versatility of such compounds in organic synthesis (Corral & Lissavetzky, 1984).

Physical Properties Analysis

The physical properties of methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Crystallographic studies provide insights into these properties, aiding in the development of new materials and compounds with desired physical characteristics (Smirnova et al., 2009).

Chemical Properties Analysis

The chemical properties of methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate, such as reactivity with other compounds, stability under various conditions, and potential for forming new bonds, are essential for its application in synthetic chemistry. Research into its reactions and interactions helps in expanding the utility of this compound in creating novel chemical entities with specific functions (Bacchi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

"Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate" may be related to or utilized within the synthesis and studies of similar chemical structures, such as 1,2-oxazines and coumarin derivatives. These compounds have been synthesized through various methods, including cyclization reactions and dehydration processes. For example, 1,2-oxazines can be synthesized by the dehydration of dihydro-6-hydroxy-4H-1,2-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones through heating with urea in methanol or ethanol. These reactions highlight the importance of oxazinium salts as electrophiles and their potential applications in creating chiral synthons and other chemical reactions (Sainsbury, 1991) M. Sainsbury.

Bioactive Heterocyclic Compounds

Compounds related to "Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate" have been explored for their bioactivity, particularly in the context of hydroxycoumarins. Hydroxycoumarins are significant due to their various physical, chemical, and biological properties, making them important in pharmaceuticals, perfumery, and agrochemical industries. The review on 3-hydroxycoumarin chemistry outlines synthesis routes, reactivity, and applications in biology, indicating the compound's relevance in genetics, pharmacology, and microbiology (Yoda, 2020) Jules Yoda.

Metabolic Functionalization in Drug Molecules

The metabolic hydroxy and carboxy functionalization of alkyl moieties in drug molecules, including transformations of methyl groups to hydroxyl and further to carboxyl groups, play a crucial role in modifying drug activity. This process can lead to the attenuation, retention, or loss of pharmacologic activity, demonstrating the significance of such modifications in drug development and pharmacology (El-Haj & Ahmed, 2020) B. El-Haj, S. Ahmed.

Environmental and Material Applications

Research has also explored the environmental implications and material applications of related chemical structures. For instance, the study of lactones' reactivity with atmospheric components and their potential as biofuel candidates points to the environmental relevance of these compounds. Lactones derived from biomass, like γ-valerolactone, show promising physical and chemical properties for use in fuels, highlighting the intersection of organic chemistry with sustainable energy solutions (Ausmeel et al., 2017) S. Ausmeel et al..

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, etc. Safety data sheets would be referred to for this information.

Zukünftige Richtungen

This would involve a discussion on what future research could be conducted on this compound. Are there any potential applications that haven’t been explored yet?

Please note that this is a general guideline and the specifics might vary depending on the compound . For a detailed analysis of a specific compound, I would recommend referring to scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!

Eigenschaften

IUPAC Name |

methyl 3-hydroxyimino-1,2-dihydroindene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGZOHFJDXEXSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO)C2=CC=CC=C12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631496 |

Source

|

| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |

CAS RN |

185122-64-9 |

Source

|

| Record name | Methyl 3-(hydroxyimino)-2,3-dihydro-1H-indene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-thiophene-5-carboxaldehyde](/img/structure/B68731.png)

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)